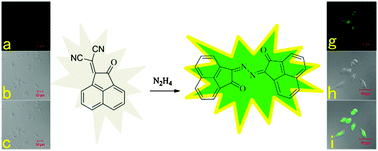A facile intracellular fluorescent probe for detection of hydrazine and its application†
New Journal of Chemistry Pub Date: 2013-09-24 DOI: 10.1039/C3NJ00822C
Abstract
A highly selective fluorescent probe for detection of hydrazine exhibiting good performance in a physiological environment has been developed over other closely related analytes. Furthermore, hydrazine in diluted human blood was tested and the method was applied in live cells.


Recommended Literature
- [1] EDTA-mimicking amino acid–metal ion coordination for multifunctional packings†
- [2] A polymeric waveguide resonant mirror (RM) device for detection in microfluidic flow cells†
- [3] Energy framework and solubility: a new predictive model in the evaluation of the structure–property relationship of pharmaceutical solid forms†
- [4] Photoresponsive CuS@polyaniline nanocomposites: An excellent synthetic bactericide against several multidrug-resistant pathogenic strains†
- [5] Facile synthesis of superhydrophobic three-metal-component layered double hydroxide films on aluminum foils for highly improved corrosion inhibition†
- [6] Amorphous carbon nanotubes as potent sorbents for removal of a phenolic derivative compound and arsenic: theoretical support of experimental findings
- [7] Front cover
- [8] Experimental correction for the inner-filter effect in fluorescence spectra
- [9] Computational understanding of the structural and electronic properties of the GeS–graphene contact
- [10] The crystal and molecular structure of a binuclear cobalt(III) complex with bis-(3-methoxysalicylaldehyde)ethylenedi-imine. Evidence for the bridging ability of some quadridentate Schiff bases

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 140632-19-5
-
CAS no.: 129212-21-1
-
CAS no.: 162758-94-3









